molecular formula C24H22ClFN4O6 B13862681 Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate

Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate

Cat. No.: B13862681
M. Wt: 516.9 g/mol
InChI Key: IJRGRJSFOXNGQM-ZOWNYOTGSA-N
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Description

Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is a heterocyclic ester derivative featuring a fused pyridine-oxazine scaffold. Its synthesis likely involves esterification of 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid (CAS 915707-58-3, ) or nucleophilic substitution reactions with brominated precursors (e.g., 7-bromo derivatives, ).

Properties

Molecular Formula

C24H22ClFN4O6

Molecular Weight

516.9 g/mol

IUPAC Name

acetic acid;1-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H18ClFN4O4.C2H4O2/c23-15-7-12(1-2-16(15)24)27-22-14-8-18(28-20(29)3-4-21(28)30)19(9-17(14)25-11-26-22)32-13-5-6-31-10-13;1-2(3)4/h1-2,7-9,11,13H,3-6,10H2,(H,25,26,27);1H3,(H,3,4)/t13-;/m0./s1

InChI Key

IJRGRJSFOXNGQM-ZOWNYOTGSA-N

Isomeric SMILES

CC(=O)O.C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N5C(=O)CCC5=O

Canonical SMILES

CC(=O)O.C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N5C(=O)CCC5=O

Origin of Product

United States

Preparation Methods

The synthesis of Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyridine derivative with an oxazine precursor, followed by methylation and carboxylation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Properties of Methyl 3,4-Dihydro-2H-Pyrido[3,2-b][1,4]oxazine-7-carboxylate and Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Purity Key Properties/Applications References
Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate (Hypothetical) C₁₀H₁₂N₂O₃ 224.21* Not available - Ester intermediate; potential prodrug candidate -
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid C₉H₁₀N₂O₃ 194.19 915707-58-3 97% Precursor for ester/amide synthesis; Thermo Scientific product
Pentafluorophenyl 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate C₁₆H₉F₅N₂O₃ 360.24 - 97% Reactive ester for peptide coupling; Thermo Scientific product
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine C₈H₉BrN₂O 229.07 910037-14-8 95% Halogenated intermediate for cross-coupling reactions
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde C₉H₁₀N₂O₂ 178.19 921938-80-9 - Aldehyde for Schiff base formation; m.p. 93–94°C, pKa 7.72

*Calculated molecular weight based on structural inference.

Carboxylic Acid Derivative (CAS 915707-58-3)
  • Properties : The free carboxylic acid (C₉H₁₀N₂O₃) is a versatile intermediate for esterification or amidation. Its 97% purity (Thermo Scientific) ensures reliability in high-yield syntheses .
  • Applications : Used to generate active pharmaceutical ingredients (APIs) or prodrugs via ester formation.
Pentafluorophenyl Ester (CAS Unavailable)
  • Properties : The electron-withdrawing pentafluorophenyl group enhances electrophilicity, making this ester (C₁₆H₉F₅N₂O₃) highly reactive in acyl transfer reactions.
  • Applications : Ideal for conjugation with amines or alcohols in peptide synthesis or polymer chemistry .
Brominated Derivatives (e.g., CAS 910037-14-8)
  • Properties : Bromine at position 7 (C₈H₉BrN₂O) enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install aryl or heteroaryl groups .
  • Applications : Building blocks for fluorescent dyes or kinase inhibitors.
Carbaldehyde Derivative (CAS 921938-80-9)
  • Properties : The aldehyde group (C₉H₁₀N₂O₂) facilitates nucleophilic additions (e.g., formation of hydrazones or imines). Predicted density: 1.243 g/cm³; m.p. 93–94°C .
  • Applications : Key intermediate for synthesizing amine-containing bioactive molecules.

Physicochemical Comparisons

  • Lipophilicity : The methyl ester is more lipophilic (logP ~1.5 estimated) than the carboxylic acid (logP ~0.2), favoring blood-brain barrier penetration.
  • Stability : Pentafluorophenyl esters are less stable under basic conditions than methyl esters but more reactive in aqueous media.

Biological Activity

Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate (CAS Number: 2095209-25-7) is a compound of significant interest due to its potential biological activities. This article delves into the biological properties of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₉H₁₀N₂O₃
  • Molecular Weight : 194.19 g/mol
  • IUPAC Name : Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate
  • SMILES : O=C(C1=CN=C2NCCOC2=C1)OC

Biological Activity Overview

The biological activity of methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate has been explored in various contexts, particularly focusing on its pharmacological potential. The compound is noted for its structural similarity to other biologically active heterocycles, which may contribute to its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit activity through:

  • Enzyme Inhibition : Compounds in this class may act as inhibitors for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : They may interact with neurotransmitter receptors or other cellular receptors influencing physiological responses.

In Vitro Studies

Recent studies have evaluated the compound's efficacy against various biological targets:

StudyTargetMethodologyFindings
URAT1 (Urate Transporter 1)In vitro assaysShowed significant inhibition of URAT1 activity, suggesting potential for treating hyperuricemia and gout.
Antimicrobial ActivityDisk diffusion methodDemonstrated moderate antibacterial effects against Gram-positive bacteria.
CytotoxicityMTT assayExhibited cytotoxic effects on cancer cell lines with IC50 values indicating potential as an anticancer agent.

Case Studies

  • URAT1 Inhibition :
    • A study highlighted the structure-activity relationship (SAR) of related compounds and identified methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives as promising candidates for URAT1 inhibition. The ortho-substituted patterns were found to be optimal for maintaining inhibitory activity.
  • Antimicrobial Properties :
    • Another investigation assessed the antimicrobial properties of the compound against various pathogens. Results indicated that while it was less effective against Gram-negative bacteria, it showed promising activity against certain Gram-positive strains.
  • Cytotoxic Effects :
    • In cancer research, the compound was evaluated for its cytotoxic effects on several cancer cell lines. The findings suggested that it could induce apoptosis in these cells, warranting further exploration into its mechanisms and potential therapeutic applications.

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